4-Fluor-5-(4-Methylpiperazin-1-yl)benzol-1,2-diamin
Übersicht
Beschreibung
4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine is a chemical compound with the molecular formula C₁₁H₁₇FN₄ and a molecular weight of 224.278 g/mol . This compound is characterized by the presence of a fluorine atom, a piperazine ring, and two amino groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Vorbereitungsmethoden
The synthesis of 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-1,2-dinitrobenzene and 4-methylpiperazine.
Reaction Conditions: The first step involves the nucleophilic aromatic substitution of 4-fluoro-1,2-dinitrobenzene with 4-methylpiperazine under basic conditions to form 4-fluoro-5-(4-methylpiperazin-1-yl)-1,2-dinitrobenzene.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of secondary or tertiary amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form methoxy derivatives.
Coupling Reactions: The amino groups can participate in coupling reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).
Wirkmechanismus
The mechanism of action of 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine ring and amino groups can interact with biological macromolecules through hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine can be compared with similar compounds such as:
4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine: This compound lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine derivatives: Various derivatives with different substituents on the benzene ring or piperazine ring can exhibit distinct properties and applications.
The presence of the fluorine atom in 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine makes it unique, as fluorine can significantly influence the compound’s electronic properties, stability, and interactions with biological targets.
Biologische Aktivität
4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine is an organic compound with the molecular formula C₁₁H₁₇FN₄ and a molecular weight of 224.28 g/mol. This compound features a piperazine ring and two amino groups on a fluorinated benzene structure, which enhances its lipophilicity and biological interactions. It has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and as an enzyme inhibitor.
Chemical Structure and Properties
The structural characteristics of 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine contribute to its biological activity. The presence of the fluorine atom increases lipophilicity, while the piperazine ring allows for diverse interactions with biological macromolecules.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₇FN₄ |
Molecular Weight | 224.28 g/mol |
CAS Number | 174468-55-4 |
LogP | 2.18 |
PSA (Polar Surface Area) | 58.52 Ų |
The mechanism of action for 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine involves binding to specific molecular targets, such as enzymes or receptors. The piperazine ring and amino groups facilitate interactions through hydrogen bonding and electrostatic forces, influencing various biochemical pathways critical for therapeutic effects.
Anticancer Activity
Research indicates that this compound may inhibit specific enzyme targets relevant to cancer therapy. For instance, studies have shown its potential as an inhibitor of WEE1 kinase, a crucial regulator of the cell cycle that prevents premature mitosis in cells with DNA damage . By inhibiting WEE1, the compound could promote apoptosis in cancer cells that rely on this checkpoint for survival.
Enzyme Inhibition
4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine has been explored for its inhibitory effects on various enzymes:
Enzyme Target | IC50 (μM) |
---|---|
WEE1 Kinase | 0.25 |
Acetylcholinesterase (AChE) | 0.62 ± 0.03 |
Butyrylcholinesterase (BuChE) | 0.69 ± 0.041 |
These findings suggest that the compound may serve as a multitarget drug candidate in treating neurodegenerative diseases like Alzheimer's by modulating cholinergic signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Cancer Cell Studies : In vitro studies demonstrated that compounds similar to 4-Fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers.
- Neuroprotective Effects : Research indicated that derivatives of this compound could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, thereby suggesting potential neuroprotective properties .
- Binding Affinity Studies : Molecular docking simulations have shown that this compound can effectively bind to multiple targets involved in cancer progression and neurodegeneration, indicating its versatility as a therapeutic agent .
Eigenschaften
IUPAC Name |
4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4/c1-15-2-4-16(5-3-15)11-7-10(14)9(13)6-8(11)12/h6-7H,2-5,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAMLNGJMVMMOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443107 | |
Record name | 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174468-55-4 | |
Record name | 4-fluoro-5-(4-methylpiperazin-1-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.